molecular formula C9H12N2O2 B2722356 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 132255-61-9

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B2722356
CAS No.: 132255-61-9
M. Wt: 180.207
InChI Key: QCWDPHWDAIONOF-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate” likely belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For example, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . The structure is likely to be influenced by the presence of the pyrazolo[1,5-A]pyridine moiety and the methyl carboxylate group .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline led to the formation of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate has been a subject of research for its chemical synthesis and properties. Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with the Vilsmeier–Haack reagent, revealing a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996). Additionally, electrochemical strategies have been employed for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, offering high yields and wide application scope (Veisi et al., 2015).

Applications in Synthesis of Heterocycles

This compound has also been utilized in the synthesis of various heterocycles. For example, it has been used in the synthesis of tetrahydropyrazolo[1,5-b]quinazolines and tetrahydropyrazolo[4,5-b]quinolines via carbo[3 + 3] cyclo-condensation reactions (Orlov & Sidorenko, 2012). Another study reported the synthesis of a tetrahydropyrazolopyrazine building block using this compound, highlighting its potential as a useful chemical scaffold (Shu et al., 2012).

Role in Corrosion Inhibition

Research has also explored the use of derivatives of this compound in corrosion inhibition. Aryl pyrazolo pyridine derivatives, including variants of this compound, have been studied for their effectiveness in inhibiting the corrosion of copper in hydrochloric acid systems. These studies involved electrochemical impedance spectroscopy and potentiodynamic polarization measurements, demonstrating significant inhibition activities (Sudheer & Quraishi, 2015).

Safety and Hazards

The safety and hazards of similar compounds have been reported . For example, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve further investigation into their synthesis, properties, and potential applications . For example, the synthesis and chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]diazepine-2-carboxylates have been studied .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDPHWDAIONOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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